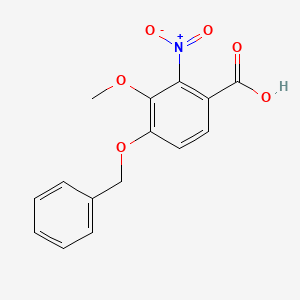

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

説明

特性

IUPAC Name |

3-methoxy-2-nitro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-21-14-12(22-9-10-5-3-2-4-6-10)8-7-11(15(17)18)13(14)16(19)20/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQSWWDWMMXFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340124 | |

| Record name | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3584-32-5 | |

| Record name | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Williamson Ether Synthesis and Nitration

The most widely reported method begins with 4-hydroxy-3-methoxybenzoic acid as the starting material. The benzyloxy group is introduced via Williamson ether synthesis using benzyl bromide and potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 8–12 hours. Subsequent nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to ensure regioselectivity at the 2-position, avoiding isomer formation.

Reaction Conditions:

Alternative Pathway via Acetoxy Intermediates

A patent (CN111302945A) describes a route starting with 3-alkoxy-4-acetoxybenzaldehyde (Figure 1). Nitration at −10°C to 10°C produces 4-formyl-2-alkoxy-3-nitrophenyl acetate, which undergoes deacetylation with NaOH (2 M) in THF, followed by methylation using methyl iodide (6 eq) at 35–45°C. Oxidation with potassium permanganate (KMnO₄) in aqueous NaOH yields the carboxylic acid, which is deprotected via hydrogenolysis (H₂/Pd-C) or boron trichloride (BCl₃).

Critical Data:

- Isomer Control: Nitration at low temperatures (−10°C) reduces 2A isomer formation to 8–12%.

- Oxidation Efficiency: KMnO₄ achieves >95% conversion to the carboxylic acid.

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

To enhance scalability, industrial methods utilize continuous flow systems for nitration and etherification. Key advantages include:

- Temperature Precision: Maintains −5°C to 5°C during nitration, minimizing side reactions.

- Solvent Recycling: Dichloromethane (DCM) is recovered and reused, reducing costs.

Table 1: Industrial Reaction Parameters

| Step | Reactor Type | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzylation | Tubular | 70 | 120 | 85 |

| Nitration | Microfluidic | 0 | 30 | 91 |

| Oxidation | Stirred Tank | 25 | 240 | 94 |

Alternative Synthetic Approaches

Direct Nitration of Protected Benzoic Acids

A modified approach nitrates 4-(benzyloxy)-3-methoxybenzoic acid directly using fuming HNO₃ in acetic acid (HOAc) at 4–6°C. This one-pot method simplifies the workflow but requires careful pH adjustment to prevent decarboxylation.

Key Observations:

Grignard Reaction-Based Synthesis

Although less common, a Grignard pathway involves reacting 3-chloro-2-methylphenol with benzyl chloride to form 2-benzyloxy-6-chlorotoluene, followed by CO₂ insertion to generate the benzoic acid core. Nitration is performed post-functionalization.

Limitations:

- Multi-Step Complexity: Requires 5–6 steps, reducing overall yield to 65–70%.

- Byproduct Formation: Chlorine residues necessitate rigorous purification.

Reaction Optimization and Troubleshooting

Solvent and Catalyst Selection

- Etherification: DMF outperforms acetone in benzylation yield (83% vs. 68%) due to better solubility of K₂CO₃.

- Nitration: Dichloroethane (DCE) reduces isomerization compared to DCM.

- Reduction: Pd/C (10% w/w) in ethanol achieves full nitro-to-amine conversion without over-reduction.

Table 2: Solvent Impact on Nitration Efficiency

| Solvent | Isomer 2A Formation (%) | Yield (%) |

|---|---|---|

| DCM | 15–20 | 78 |

| DCE | 8–12 | 92 |

| Acetic Acid | 25–30 | 65 |

Temperature and pH Control

- Low-Temperature Nitration: Maintaining 0°C prevents polynitration and oxidative degradation.

- Alkaline Conditions: Methylation with NaOH (pH 10–12) ensures complete deprotonation of phenolic intermediates.

Purification and Characterization

Crystallization and Chromatography

- Crystallization: Ethanol/water (7:3 v/v) yields high-purity crystals (98.5% by HPLC).

- Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) removes nitro-isomers.

Table 3: Analytical Data for Final Product

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 183–184°C | Differential Scanning Calorimetry |

| Purity | >98% | HPLC (C18, 254 nm) |

| IR Spectrum | ν 1705 cm⁻¹ (C=O) | FT-IR |

科学的研究の応用

Organic Synthesis

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as:

- Suzuki–Miyaura Coupling : This reaction is widely utilized for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Reduction Reactions : The nitro group can be reduced to form an amino group, facilitating the synthesis of amine derivatives.

Medicinal Chemistry

The compound has shown promise in drug development due to its biological activity. Some key findings include:

- Enzyme Inhibition : It has been studied for its ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases.

- Antiproliferative Activity : Derivatives of this compound may exhibit antiproliferative effects, making them potential candidates for cancer therapy.

Material Science

In material science, the unique functional groups of this compound can be exploited to develop novel materials with specific properties. Its derivatives may be used in the creation of advanced polymers or coatings due to their chemical stability and reactivity.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Antiproliferative Studies : Research indicated that derivatives exhibited significant inhibition against various cancer cell lines, suggesting potential as anticancer agents.

- Enzyme Kinetics : Investigations into its cholinesterase inhibition demonstrated promising results that could lead to therapeutic applications in neuropharmacology.

作用機序

The mechanism of action of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

類似化合物との比較

4-(Benzyloxy)-3-methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-(Benzyloxy)-2-nitrobenzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

3-Methoxy-2-nitrobenzoic acid: Lacks the benzyloxy group, which may influence its ability to participate in certain synthetic transformations.

Uniqueness: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is unique due to the presence of all three functional groups (benzyloxy, methoxy, and nitro) on the benzoic acid core

生物活性

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C15H13NO6

- Molecular Weight : 303.27 g/mol

- CAS Number : 3584-32-5

The compound features a benzyloxy group, a methoxy group, and a nitro group attached to a benzoic acid core, which contributes to its unique reactivity and biological properties .

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antiproliferative Effects : The compound has shown potential in inhibiting cancer cell proliferation.

- Antioxidant Properties : It may possess antioxidant capabilities, suggesting a role in reducing oxidative stress.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

These results indicate that the compound is particularly effective against MCF-7 cells, which are often used as a model for breast cancer research.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

- Cholinesterase Inhibition : The compound selectively inhibits acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels, which can enhance cholinergic signaling. This mechanism is particularly relevant in neurodegenerative diseases where cholinergic signaling is impaired .

- Oxidative Stress Modulation : It has been suggested that the antioxidant properties of this compound may help mitigate oxidative damage in cells, contributing to its antiproliferative effects .

Study on Antiproliferative Effects

A study conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity. The research highlighted its effectiveness against MCF-7 cells with an IC50 of 3.1 µM, indicating strong potential as an anticancer agent. The study also noted that the compound's structural features play a crucial role in its biological activity .

Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of this compound showed that it effectively inhibits cholinesterases, which are pivotal in neurotransmission processes. This inhibition could lead to therapeutic applications in treating conditions like Alzheimer’s disease .

Q & A

Q. How can this compound be utilized in polymer or coordination chemistry?

- Methodological Answer :

- Coordination Polymers : React with transition metals (e.g., Cu(II)) in ethanol/water to form metal-organic frameworks (MOFs). Characterize via PXRD and BET surface area analysis.

- Photoresist Development : Incorporate into epoxy-based resins for UV lithography (λ = 365 nm exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。